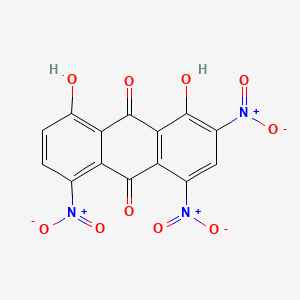
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- is an organic compound with the molecular formula C14H5N3O10 It is a derivative of anthraquinone, characterized by the presence of hydroxyl and nitro groups at specific positions on the anthracenedione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- typically involves the nitration of 1,8-dihydroxyanthraquinone. The process includes the following steps:
Nitration: 1,8-Dihydroxyanthraquinone is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce nitro groups at the 2, 4, and 5 positions.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular components such as DNA and proteins, leading to oxidative stress and cell damage.
Pathways Involved: The nitro groups can generate reactive oxygen species (ROS) upon reduction, which can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 1,8-Dihydroxy-2,4-dinitroanthraquinone
- 1,8-Dihydroxy-2,5-dinitroanthraquinone
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- is unique due to the specific arrangement of hydroxyl and nitro groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
67905-61-7 |
|---|---|
Formule moléculaire |
C14H5N3O10 |
Poids moléculaire |
375.20 g/mol |
Nom IUPAC |
1,8-dihydroxy-2,4,5-trinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5N3O10/c18-7-2-1-4(15(22)23)8-10(7)14(21)11-9(13(8)20)5(16(24)25)3-6(12(11)19)17(26)27/h1-3,18-19H |
Clé InChI |
ZBTXWMXJWUFKMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
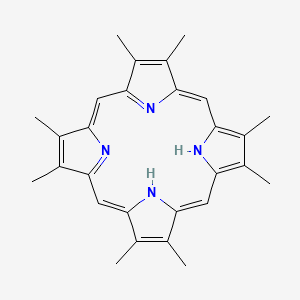
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
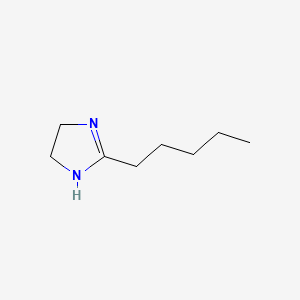
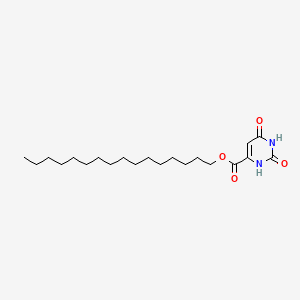

![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)



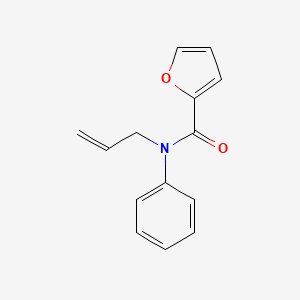
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)

